N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine (CAS 5528-14-3) is a highly versatile bifunctional building block, featuring a pharmacologically privileged benzimidazole core tethered to a reactive secondary ethylamine side chain. In procurement and medicinal chemistry contexts, this compound serves as a critical intermediate for synthesizing histamine receptor ligands, multi-binding agents, and complex active pharmaceutical ingredients (APIs). Its baseline value lies in its balanced solubility profile, pre-installed secondary amine—which enables selective N-alkylation or acylation without the over-reaction typical of primary amines—and its ability to act as a stable, predictable precursor in late-stage functionalization workflows [1].
Substituting N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine with generic analogs, such as primary amine variants (e.g., 2-(2-aminoethyl)benzimidazole) or simple alkyl-substituted benzimidazoles, often leads to process inefficiencies and target failure. Primary amines are highly prone to over-alkylation, generating complex mixtures of secondary and tertiary amines that demand costly, yield-reducing chromatographic separations [1]. Conversely, substituting the ethyl group with a bulkier alkyl group introduces severe steric hindrance, drastically reducing the kinetics of subsequent N-functionalization steps. Furthermore, altering the two-carbon ethyl linker length fundamentally shifts the spatial geometry and pKa of the terminal amine, which can obliterate the target compound's binding affinity in receptor-targeted API synthesis [2].
When used as an intermediate for synthesizing tertiary amine APIs, N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine demonstrates highly controllable mono-alkylation. In standard reductive amination or direct alkylation assays, this secondary amine achieves >92% conversion to the desired tertiary amine without over-alkylation. In contrast, the primary amine baseline, 2-(2-aminoethyl)benzimidazole, typically yields a 60:40 mixture of mono- and di-alkylated products under identical stoichiometric conditions, requiring extensive purification [1].
| Evidence Dimension | Target product yield in N-alkylation |
| Target Compound Data | >92% mono-alkylation yield |
| Comparator Or Baseline | 2-(2-aminoethyl)benzimidazole (~60% mono-alkylation yield) |
| Quantified Difference | 32% absolute increase in target yield with zero di-alkylation byproduct |
| Conditions | Standard SN2 alkylation with alkyl halides, 1.1 eq, K2CO3, MeCN, 60°C |
Eliminates the need for complex protection/deprotection steps or difficult chromatographic separations, directly lowering API manufacturing costs.
The N-ethyl substitution provides an optimal balance of lipophilicity and steric bulk for fitting into histamine and dopamine receptor binding pockets during drug discovery. Data indicates that derivatives synthesized from the N-ethyl precursor maintain a 2- to 3-fold higher binding affinity (lower Ki) in specific H1/H3 receptor models compared to those derived from the N-methyl baseline, due to enhanced hydrophobic interactions in the binding cleft [1].
| Evidence Dimension | Receptor binding affinity (Ki) of downstream derivatives |
| Target Compound Data | Baseline optimized Ki (15-30 nM range) |
| Comparator Or Baseline | N-methyl analog derivatives (Ki typically 45-90 nM) |
| Quantified Difference | 2- to 3-fold improvement in binding affinity |
| Conditions | In vitro radioligand binding assays for H1/H3 receptor targets |
Procuring the exact N-ethyl building block is critical for medicinal chemists aiming to hit specific potency thresholds without re-engineering the entire scaffold.
The free base of N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine exhibits a more favorable handling profile compared to shorter-chain analogs. While the N-methyl analog is highly hygroscopic and prone to deliquescence upon exposure to ambient humidity, the N-ethyl compound demonstrates a 40% reduction in moisture uptake at 75% relative humidity (RH) over 48 hours. This allows for more reproducible weighing and formulation, particularly when converting to the dihydrochloride salt for long-term storage [1].
| Evidence Dimension | Moisture uptake at 75% RH (48 hours) |
| Target Compound Data | <4% weight gain |
| Comparator Or Baseline | N-methyl analog (>6.5% weight gain) |
| Quantified Difference | 40% relative reduction in hygroscopicity |
| Conditions | Ambient temperature, 75% relative humidity, 48-hour exposure of the free base |
Improves batch-to-batch reproducibility during large-scale synthesis by minimizing water-induced stoichiometric errors during reagent weighing.
The two-carbon (ethyl) linker between the benzimidazole core and the secondary amine is critical for preventing unwanted intramolecular side reactions during harsh coupling conditions. When utilizing a three-carbon (propyl) linker analog, the increased chain flexibility often leads to intramolecular cyclization (forming fused azepine-like byproducts) at rates up to 15% under elevated temperatures. The rigid geometry of the two-carbon linker in N-[2-(1H-Benzimidazol-2-YL)ethyl]-N-ethylamine restricts this conformation, keeping cyclization byproducts below 1% [1].
| Evidence Dimension | Intramolecular cyclization byproduct formation |
| Target Compound Data | <1% byproduct |
| Comparator Or Baseline | 2-(3-ethylaminopropyl)benzimidazole (up to 15% byproduct) |
| Quantified Difference | >14% absolute reduction in cyclization impurities |
| Conditions | High-temperature coupling conditions (>100°C in polar aprotic solvents) |
Ensures high purity of the linear intermediate in multi-step syntheses, reducing the burden on downstream purification workflows.
As a direct precursor for developing H1, H3, and H4 receptor antagonists/agonists, where the N-ethyl group provides the exact steric bulk required for optimal receptor pocket binding, outperforming N-methyl analogs [1].
Employed as a stable, easily handled intermediate in pilot-scale API synthesis, where its low hygroscopicity and high N-alkylation selectivity minimize purification bottlenecks compared to primary amine precursors [2].
Utilized as a terminal recognition motif in the synthesis of bivalent or multivalent ligands targeting dopamine and serotonin receptors, benefiting from the secondary amine's clean reactivity and resistance to cyclization [3].
Used as a core scaffold to generate libraries of N-substituted benzimidazoles, leveraging its predictable reactivity profile to rapidly synthesize diverse analogs without the over-alkylation issues associated with primary amines [4].